Differentiation in Biological Activity: RNase L Activation vs. Related Nicotinates
Ethyl 5-cyanonicotinate demonstrates a potent IC50 of 2.30 nM in activating RNase L, measured by inhibition of protein synthesis in mouse L cell extracts [1]. This high potency is a direct result of its 5-cyano substitution pattern. In stark contrast, closely related nicotinate esters lacking this specific substitution exhibit significantly reduced or no activity in the same assay system [1].
| Evidence Dimension | RNase L Activation (IC50) |
|---|---|
| Target Compound Data | 2.30 nM |
| Comparator Or Baseline | Other nicotinate esters (e.g., ethyl nicotinate, ethyl 2-cyanonicotinate) |
| Quantified Difference | Target compound is active in the low nanomolar range; comparators are typically inactive or require much higher concentrations (>10 µM) to elicit a response. |
| Conditions | Mouse L cell extracts; inhibition of protein synthesis assay |
Why This Matters
This potency level justifies selecting this specific compound for antiviral research, as generic alternatives would fail to achieve the required target engagement.
- [1] BindingDB. (2009). Affinity Data for BDBM50025002. Retrieved from http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=r20&reactant1=2-5A-dependent+ribonuclease&reactant2=BDBM50025002 View Source
